[4-(4-aminopyridin-2-yl)phenyl]methanol
Description
[4-(4-Aminopyridin-2-yl)phenyl]methanol is a pyridine derivative featuring a 4-aminopyridine ring linked to a phenylmethanol group. The amino group at the 4-position of the pyridine ring enhances electron density, influencing reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-alcohol structure .
Properties
IUPAC Name |
[4-(4-aminopyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-5-6-14-12(7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLKFEQKNPYPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
[4-(Pyridin-2-yl)phenyl]methanol
- Structure: Lacks the 4-amino group on the pyridine ring.
- Properties: Reduced electron density compared to the amino-substituted analog, leading to lower solubility in polar solvents.
(4-Methoxypyridin-2-yl)methanol
- Structure : Contains a methoxy (–OCH₃) group at the pyridine 4-position.
- Properties: The electron-donating methoxy group increases pyridine ring electron density but less than the amino group. This results in intermediate solubility (higher than non-amino analogs but lower than the 4-amino derivative). NMR chemical shifts (e.g., δH ~6.8–7.2 ppm for pyridine protons) differ due to altered electronic effects .
(4-Nitropyridin-2-yl)methanol
- Structure: Features a nitro (–NO₂) group at the pyridine 4-position.
- Properties: The nitro group is strongly electron-withdrawing, reducing pyridine ring electron density. This decreases solubility in polar solvents and increases melting point (observed range: 268–287°C in nitro-substituted analogs). IR spectra show strong NO₂ asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
(4-Aminopyridin-2-yl)methanol Hydrochloride
- Structure: A simpler analog with a protonated amino group (–NH₃⁺) and chloride counterion.
- Properties: Enhanced water solubility due to ionic character. The hydrochloride salt form stabilizes the amino group but reduces lipophilicity compared to the neutral [4-(4-aminopyridin-2-yl)phenyl]methanol .
Structural Modifications Beyond the Pyridine Ring
[1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl]methanol
- Structure: Incorporates a pyrazole ring adjacent to the aminopyridine.
- Such modifications are common in kinase inhibitors, suggesting enhanced biological activity compared to phenylmethanol derivatives .
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol
- Structure : Replaces the pyridine ring with a 1,3,4-oxadiazole heterocycle and a bulky tert-butylphenyl group.
- Properties : The oxadiazole’s electron-deficient nature and tert-butyl group’s steric hindrance reduce solubility but improve thermal stability (melting points >250°C). Crystal packing studies reveal strong O–H⋯N hydrogen bonds and planar molecular arrangements .
Physicochemical and Spectroscopic Data Comparison
| Compound | Substituent(s) | Melting Point (°C) | Solubility (Polar Solvents) | Key IR/NMR Features |
|---|---|---|---|---|
| This compound | 4-NH₂, phenylmethanol | N/A | Moderate | N–H stretch ~3400 cm⁻¹; δH (OH) ~4.6 ppm |
| (4-Methoxypyridin-2-yl)methanol | 4-OCH₃ | 160–165 | High | C–O–C stretch ~1250 cm⁻¹; δH (OCH₃) ~3.8 ppm |
| (4-Nitropyridin-2-yl)methanol | 4-NO₂ | 268–287 | Low | NO₂ stretches ~1520, 1350 cm⁻¹ |
| (4-Aminopyridin-2-yl)methanol HCl | 4-NH₃⁺Cl⁻ | >200 | Very High | Broad N–H stretch ~3000 cm⁻¹ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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